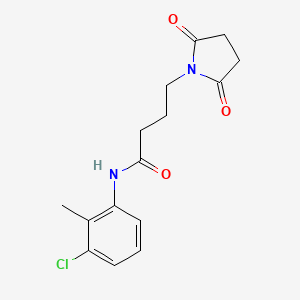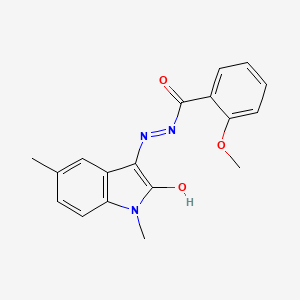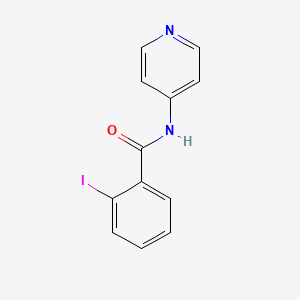
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used as a scaffold for developing new compounds with improved pharmacological properties.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its effects by modulating the activity of certain ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel. By binding to these targets, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can either enhance or inhibit their activity, leading to various physiological effects such as pain relief, sedation, and anticonvulsant activity.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the nervous system such as improving cognitive function and memory. N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has also been shown to have anticonvulsant, analgesic, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages for use in lab experiments, such as its high potency and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, such as developing new derivatives with improved pharmacological properties, studying its effects on other ion channels and receptors, and investigating its potential as a therapeutic agent for various neurological disorders and cancers. Additionally, further research is needed to fully understand the mechanisms underlying N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide's effects and to optimize its use in lab experiments.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(2,5-dioxo-1-pyrrolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-11(16)4-2-5-12(10)17-13(19)6-3-9-18-14(20)7-8-15(18)21/h2,4-5H,3,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWKMJGQYADHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)



![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
